![molecular formula C7H8Cl2NO3PS B12113540 Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- CAS No. 15548-15-9](/img/structure/B12113540.png)
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- (9CI) is a chemical compound with the molecular formula C7H8Cl2NOP. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a [(4-methylphenyl)sulfonyl] moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- typically involves the reaction of [(4-methylphenyl)sulfonyl]amine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: [(4-methylphenyl)sulfonyl]amine and phosphorus oxychloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.
Procedure: [(4-methylphenyl)sulfonyl]amine is added to phosphorus oxychloride slowly, with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete reaction.
Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Automation and continuous monitoring are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, leading to the formation of [(4-methylphenyl)sulfonyl]amine and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- depend on the specific reagents and conditions used. Common products include substituted phosphoramidates and sulfonamides.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- involves the interaction of its reactive phosphoramidic dichloride group with nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Phosphoramidic dichloride, N-(4-methylphenyl)-: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.
Phosphoramidic dichloride, (4-chloro-3-methylphenyl)-:
The uniqueness of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- lies in the presence of both the phosphoramidic dichloride and sulfonyl groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
15548-15-9 |
|---|---|
Molekularformel |
C7H8Cl2NO3PS |
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
IEIHBEVVBMVFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
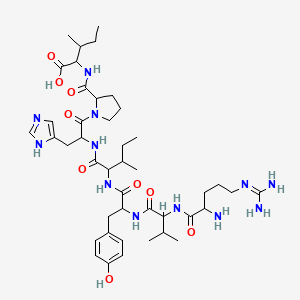
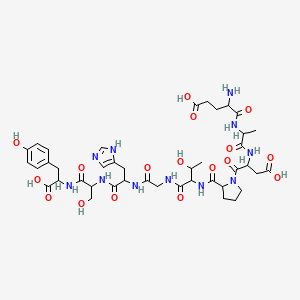
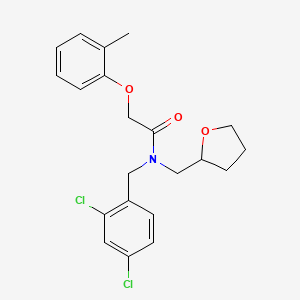
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

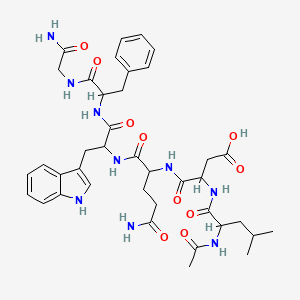
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
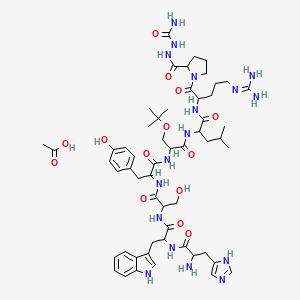
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
